molecular formula C17H11BrClNO2 B14546481 2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione CAS No. 62101-43-3

2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione

Cat. No.: B14546481
CAS No.: 62101-43-3
M. Wt: 376.6 g/mol
InChI Key: PHABSINENNGWFL-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of a naphthoquinone derivative followed by amination with a 4-bromobenzylamine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further utilized in chemical and biological studies.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in cancer cells or inhibition of bacterial growth. The specific molecular targets and pathways involved may include enzymes and proteins that regulate cellular redox balance and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-Bromophenyl)amino)methyl)phenol
  • **4-(4-Bromophenyl)-thiazol-2-amine
  • **2-Amino-4-bromophenol

Uniqueness

2-{[(4-Bromophenyl)methyl]amino}-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

62101-43-3

Molecular Formula

C17H11BrClNO2

Molecular Weight

376.6 g/mol

IUPAC Name

2-[(4-bromophenyl)methylamino]-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C17H11BrClNO2/c18-11-7-5-10(6-8-11)9-20-15-14(19)16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H,9H2

InChI Key

PHABSINENNGWFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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